molecular formula C17H13F3N2O2S B2946360 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034565-64-3

1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2946360
CAS RN: 2034565-64-3
M. Wt: 366.36
InChI Key: ZXLZUTTYALFCMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, also known as TFU, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. TFU belongs to the class of urea derivatives and has been found to exhibit promising activities against various diseases.

Mechanism of Action

The mechanism of action of 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is not fully understood. However, it has been suggested that 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells. 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has also been found to induce apoptosis in cancer cells. In addition, 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has been found to have antifungal and antibacterial activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea in lab experiments is its potential therapeutic properties. 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has been found to exhibit anticancer, antifungal, and antibacterial activity. Another advantage of using 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is its relatively simple synthesis method. However, one limitation of using 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea targets. Another direction is to study the potential use of 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to explore the potential use of 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea as an anti-inflammatory and analgesic agent.

Synthesis Methods

The synthesis of 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea involves the reaction of 2-(trifluoromethyl)benzylamine with 5-(thiophen-3-yl)furan-2-carboxylic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The crude product is then purified by column chromatography to obtain pure 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea.

Scientific Research Applications

1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has also been found to have antifungal and antibacterial activity. In addition, 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has been studied for its potential use as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

1-[(5-thiophen-3-ylfuran-2-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S/c18-17(19,20)13-3-1-2-4-14(13)22-16(23)21-9-12-5-6-15(24-12)11-7-8-25-10-11/h1-8,10H,9H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLZUTTYALFCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

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